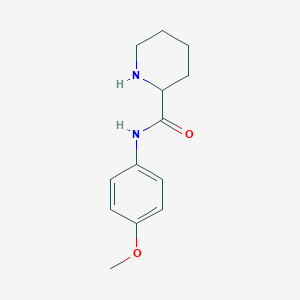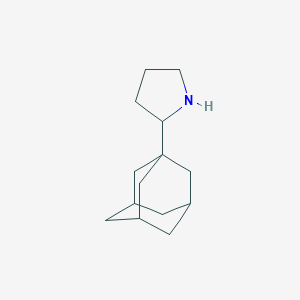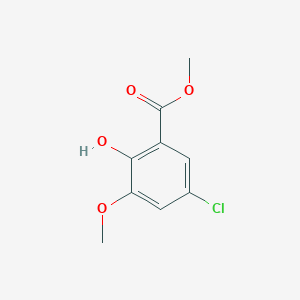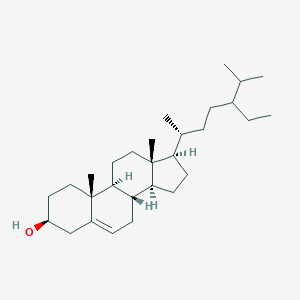
Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate, also known as ANQX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. ANQX belongs to the class of pyrrole derivatives, which are known for their diverse biological activities.
作用機序
Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate acts as a competitive antagonist of the AMPA receptor subtype, which is responsible for mediating fast excitatory neurotransmission in the brain. By blocking the activity of the AMPA receptor, this compound reduces the strength of synaptic transmission and plasticity, which can have significant effects on learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on synaptic plasticity and learning and memory processes. In animal studies, this compound has been shown to impair spatial learning and memory, as well as reduce the expression of synaptic plasticity markers in the hippocampus. This compound has also been shown to have potential therapeutic effects in the treatment of neurological disorders such as epilepsy and stroke.
実験室実験の利点と制限
One of the main advantages of Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate is its potency and selectivity for the AMPA receptor subtype. This makes it a valuable tool for studying the role of the AMPA receptor in synaptic plasticity and learning and memory processes. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing in animal studies.
将来の方向性
There are several potential future directions for research on Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate. One area of interest is the role of the AMPA receptor in neurological disorders such as Alzheimer's disease and schizophrenia. This compound could be used as a tool to study the effects of AMPA receptor dysfunction in these disorders and to develop new therapeutic approaches. Another area of interest is the development of new analogs of this compound with improved potency and selectivity for the AMPA receptor subtype. These analogs could have potential applications in the development of new drugs for neurological disorders.
科学的研究の応用
Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in the field of neuroscience. It is a potent antagonist of the ionotropic glutamate receptor, which is involved in synaptic transmission and plasticity. This compound has been shown to selectively block the activity of the AMPA receptor subtype, which is important for learning and memory processes.
特性
| 187724-88-5 | |
分子式 |
C13H13N3O4 |
分子量 |
275.26 g/mol |
IUPAC名 |
ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H13N3O4/c1-2-20-13(17)10-7-11(15-12(10)14)8-3-5-9(6-4-8)16(18)19/h3-7,15H,2,14H2,1H3 |
InChIキー |
HAXXOPWEDLHULE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N |
正規SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N |
同義語 |
1H-Pyrrole-3-carboxylic acid, 2-aMino-5-(4-nitrophenyl)-, ethyl ester |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)










